



# Application Note: Protocol for Assessing the Impact of Pyridine Dicarboxylates on Angiogenesis

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Compound of Interest

N2,N4-Bis(2-methoxyethyl)-2,4pyridinedicarboxamide

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### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The dysregulation of angiogenesis is a hallmark of diseases such as cancer, where tumors induce blood vessel growth to supply nutrients and oxygen. Pyridine dicarboxylates are a class of chemical compounds that have garnered interest for their potential to modulate angiogenesis. Some of these compounds have been identified as inhibitors of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) prolyl hydroxylases, enzymes that regulate the stability of the HIF- $1\alpha$  transcription factor. Under normal oxygen levels (normoxia), prolyl hydroxylases mark HIF- $1\alpha$  for degradation. However, under low oxygen conditions (hypoxia), these enzymes are inactive, leading to the stabilization of HIF- $1\alpha$ . Stabilized HIF- $1\alpha$  then promotes the transcription of various pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). By inhibiting prolyl hydroxylases, pyridine dicarboxylates can mimic a hypoxic state, leading to the stabilization of HIF- $1\alpha$  and subsequent promotion of angiogenesis. This application note provides a comprehensive set of protocols to assess the effects of pyridine dicarboxylates on angiogenesis, covering in vitro, ex vivo, and data analysis methodologies.



# Key Signaling Pathway: Pyridine Dicarboxylates and HIF-1α-Mediated Angiogenesis

The diagram below illustrates the proposed mechanism by which pyridine dicarboxylates may influence angiogenesis through the HIF- $1\alpha$  signaling pathway.

Caption: HIF-1 $\alpha$  signaling pathway and the putative role of pyridine dicarboxylates.

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for assessing the impact of a pyridine dicarboxylate on angiogenesis.

Caption: Experimental workflow for assessing angiogenic potential.

# In Vitro Angiogenesis Assays Endothelial Cell Proliferation Assay

This assay determines the effect of pyridine dicarboxylates on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

#### Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10<sup>3</sup> cells per well in complete endothelial cell growth medium.[1]
- Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[1]
- Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of the pyridine dicarboxylate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
- Incubation: Incubate the plate for 48-72 hours.
- Quantification: Assess cell proliferation using a suitable method:



- CCK-8 Assay: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[1]
- EdU Assay: Incubate cells with 10 μM 5-ethynyl-2'-deoxyuridine (EdU) for 2 hours. Fix, permeabilize, and stain the cells according to the manufacturer's protocol. Quantify the percentage of EdU-positive cells using fluorescence microscopy and image analysis software.[1]

## **Endothelial Cell Migration (Scratch) Assay**

This assay evaluates the effect of pyridine dicarboxylates on the directional migration of endothelial cells.

#### Protocol:

- Cell Seeding: Seed HUVECs in a 6-well plate and grow them to full confluency.[1]
- Scratch Formation: Create a uniform scratch across the cell monolayer using a sterile 200 μL pipette tip.[1]
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Replace the medium with a serum-free or low-serum medium containing different concentrations of the pyridine dicarboxylate, a vehicle control, and a positive control.
- Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using an inverted microscope.
- Quantification: Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software like ImageJ. Calculate the percentage of wound closure.[2]

## **Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

#### Protocol:



- Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50 μL of the extract. Be careful to avoid introducing bubbles.[3]
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[3]
- Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of the pyridine dicarboxylate, vehicle control, or positive control.
- Incubation: Seed the cells onto the solidified matrix at a density of  $1.5 \times 10^4$  cells per well.
- Tube Formation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
- Visualization and Quantification: Visualize the tube-like structures using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an angiogenesis analyzer tool in software like ImageJ.[4]

## Ex Vivo Angiogenesis Assay Rat Aortic Ring Assay

This ex vivo model recapitulates many aspects of the angiogenic process, including cell migration, proliferation, and tube formation.[5][6]

#### Protocol:

- Aorta Excision: Euthanize a rat and dissect the thoracic aorta under sterile conditions.[7]
- Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.[7]
- Embedding: Place a 100 μL layer of collagen gel in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in each well and cover it with another 50 μL of collagen gel.[7][8]
- Treatment: After the second layer has polymerized, add endothelial cell growth medium containing the pyridine dicarboxylate, vehicle control, or positive control to each well.



- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 7-14 days, changing the medium every 2-3 days.
- Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a
  phase-contrast microscope. Quantify the angiogenic response by measuring the length and
  number of sprouts.[5]

### **Data Presentation**

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of Pyridine Dicarboxylate on Endothelial Cell Proliferation

Treatment Group	Concentration (μΜ)	Absorbance (450 nm) ± SD	% Proliferation vs. Control
Vehicle Control	-	0.85 ± 0.05	100%
Pyridine Dicarboxylate	1	0.98 ± 0.06	115%
Pyridine Dicarboxylate	10	1.25 ± 0.08	147%
Pyridine Dicarboxylate	50	1.52 ± 0.10	179%
VEGF (Positive Control)	20 ng/mL	1.65 ± 0.09	194%

Table 2: Quantification of Endothelial Cell Migration (Wound Closure)

Treatment Group	Concentration (µM)	% Wound Closure at 24h ± SD
Vehicle Control	-	25.4 ± 3.2
Pyridine Dicarboxylate	1	35.1 ± 4.1
Pyridine Dicarboxylate	10	58.9 ± 5.5
Pyridine Dicarboxylate	50	75.3 ± 6.8
VEGF (Positive Control)	20 ng/mL	85.2 ± 7.1



Table 3: Analysis of Tube Formation Assay

Treatment Group	Concentration (µM)	Total Tube Length (μm) ± SD	Number of Junctions ± SD
Vehicle Control	-	1250 ± 150	35 ± 5
Pyridine Dicarboxylate	1	1870 ± 210	52 ± 7
Pyridine Dicarboxylate	10	2980 ± 320	85 ± 9
Pyridine Dicarboxylate	50	4150 ± 450	118 ± 12
VEGF (Positive Control)	20 ng/mL	4500 ± 480	135 ± 15

Table 4: Quantification of Aortic Ring Sprouting

Treatment Group	Concentration (µM)	Sprout Length (μm) ± SD	Number of Sprouts ± SD
Vehicle Control	-	350 ± 45	15 ± 3
Pyridine Dicarboxylate	1	520 ± 60	25 ± 4
Pyridine Dicarboxylate	10	890 ± 95	42 ± 6
Pyridine Dicarboxylate	50	1250 ± 130	65 ± 8
VEGF (Positive Control)	20 ng/mL	1400 ± 150	75 ± 9

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